molecular formula C19H21N5O3 B15036542 N-(2,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine

N-(2,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine

Cat. No.: B15036542
M. Wt: 367.4 g/mol
InChI Key: ROOOVKDIQFHWSS-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine is a complex organic compound that belongs to the class of benzoxadiazole derivatives This compound is characterized by the presence of a benzoxadiazole core, substituted with a nitro group, a piperidine ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid

    Substitution: Electrophiles or nucleophiles depending on the desired substitution

Major Products

    Reduction: Formation of N-(2,4-dimethylphenyl)-4-amino-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine

    Oxidation: Formation of N-oxides of the piperidine ring

    Substitution: Various substituted derivatives depending on the reagents used

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets. The nitro group and the benzoxadiazole core are key functional groups that contribute to its biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine: Lacks the piperidine ring, which may affect its biological activity.

    4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine: Lacks the dimethylphenyl group, which may influence its photophysical properties.

Uniqueness

N-(2,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine is unique due to the combination of its functional groups, which confer specific biological and photophysical properties. The presence of both the piperidine ring and the dimethylphenyl group enhances its potential as a multifunctional compound in various applications .

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4-nitro-7-piperidin-1-yl-2,1,3-benzoxadiazol-5-amine

InChI

InChI=1S/C19H21N5O3/c1-12-6-7-14(13(2)10-12)20-15-11-16(23-8-4-3-5-9-23)17-18(22-27-21-17)19(15)24(25)26/h6-7,10-11,20H,3-5,8-9H2,1-2H3

InChI Key

ROOOVKDIQFHWSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C3=NON=C3C(=C2)N4CCCCC4)[N+](=O)[O-])C

Origin of Product

United States

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